molecular formula C18H21N3O2S B5843939 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide

3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide

Cat. No. B5843939
M. Wt: 343.4 g/mol
InChI Key: GJIRMTIXRSDLLU-UHFFFAOYSA-N
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Description

3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as compound A, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.

Scientific Research Applications

Compound A has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, which could potentially be used as a therapeutic approach for cancer treatment.

Mechanism of Action

The mechanism of action of 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A is not fully understood, but it is believed to act as a protein kinase inhibitor. Specifically, it inhibits the activity of the protein kinase CK2, which is involved in various cellular processes including cell proliferation and survival. By inhibiting CK2 activity, 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A may disrupt these processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could potentially be used in the treatment of neurological disorders such as Alzheimer's disease. Additionally, 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A in lab experiments is its potential specificity for CK2 inhibition. This could allow researchers to study the specific effects of CK2 inhibition on cellular processes. Additionally, 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A has been found to have relatively low toxicity in vitro, which could make it a safer alternative to other protein kinase inhibitors.
One limitation of using 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A in lab experiments is its relatively low solubility in water. This could make it difficult to administer in vivo, and may limit its potential as a therapeutic agent. Additionally, the mechanism of action of 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A is not fully understood, which could make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A. Additionally, further studies are needed to fully understand the mechanism of action of 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A and its potential therapeutic applications. Finally, research could also focus on the development of more efficient synthesis methods for 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A and related 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamides.

Synthesis Methods

Compound A can be synthesized by reacting 3-isobutoxybenzoic acid with thionyl chloride to form 3-isobutoxybenzoyl chloride. This intermediate is then reacted with 6-methyl-2-pyridinylamine and sodium carbonate to form the corresponding amide. The amide is then reacted with carbon disulfide and sodium hydroxide to form the carbonothioyl derivative of 3-isobutoxy-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide A.

properties

IUPAC Name

3-(2-methylpropoxy)-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-12(2)11-23-15-8-5-7-14(10-15)17(22)21-18(24)20-16-9-4-6-13(3)19-16/h4-10,12H,11H2,1-3H3,(H2,19,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIRMTIXRSDLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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